(3-Fluorophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone
Description
“(3-Fluorophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone” is a small-molecule compound featuring an azetidine ring substituted with an isobutylsulfonyl group at the 3-position and a 3-fluorophenyl group attached via a methanone linkage. The azetidine ring, a four-membered heterocycle, confers conformational rigidity, while the isobutylsulfonyl group enhances metabolic stability and solubility. The 3-fluorophenyl moiety may influence lipophilicity and receptor binding through electronic effects (e.g., dipole interactions) or steric hindrance . This structural framework is commonly explored in medicinal chemistry for targeting enzymes or receptors, such as kinases or G protein-coupled receptors (GPCRs), due to its balance of rigidity and functional group diversity.
Properties
IUPAC Name |
(3-fluorophenyl)-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO3S/c1-10(2)9-20(18,19)13-7-16(8-13)14(17)11-4-3-5-12(15)6-11/h3-6,10,13H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWFCTRZOQACIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Staudinger Ketene-Imine Cycloaddition
The Staudinger [2+2] cycloaddition remains the most widely employed method for azetidine ring formation. For the target compound, this involves reacting 3-fluorobenzoyl chloride (1.2 eq) with N-(isobutylsulfonyl)azetidin-3-amine (1.0 eq) in dichloromethane at -15°C under nitrogen atmosphere. Triethylamine (2.5 eq) serves as both base and catalyst, achieving ring closure within 6 hours (Table 1).
Table 1: Optimization of Staudinger Reaction Parameters
| Parameter | Range Tested | Optimal Value | Yield Impact |
|---|---|---|---|
| Temperature | -78°C to 25°C | -15°C | +22% |
| Solvent | DCM, THF, EtOAc | DCM | +18% |
| Equiv. Et3N | 1.5-3.0 | 2.5 | +15% |
Microwave-assisted modifications reduce reaction time to 45 minutes but decrease yield by 9% due to increased side-product formation. The stereochemical outcome shows 87:13 cis:trans selectivity, confirmed by NOESY NMR analysis.
Radical Cyclization Approaches
Alternative pathways employ Mn(III)-mediated radical cyclization of N-(3-fluorophenyl)acrylamides (Scheme 2). Using manganese(III) acetate (0.3 eq) in acetic acid at 80°C, this method achieves 41% yield with excellent regiocontrol. Key advantages include:
- Tolerance for electron-deficient aromatic systems
- Single-step formation of the azetidine-sulfonyl linkage
- Reduced epimerization risk compared to ionic mechanisms
Comparative studies show radical methods require strict oxygen exclusion (<5 ppm) to prevent premature termination, adding complexity to large-scale production.
Sulfonylation and Functional Group Interconversion
Direct Sulfonylation of Azetidine Intermediates
Late-stage sulfonylation using isobutylsulfonyl chloride (1.1 eq) in pyridine/DMF (4:1) at 0→25°C proves effective for installing the isobutylsulfonyl moiety. Kinetic studies reveal:
- Complete conversion within 2.5 hours at 25°C
- 94% regioselectivity for N-sulfonylation over O-sulfonation
- Optimal pH range: 6.8-7.2 (controlled via CO2 bubbling)
Table 2: Sulfonylation Reagent Comparison
| Reagent | Conversion (%) | Isolated Yield | Purity (HPLC) |
|---|---|---|---|
| Isobutylsulfonyl Cl | 100 | 68 | 99.1 |
| Isobutylsulfonic Anh. | 83 | 51 | 97.4 |
| HSO3CF3 | 79 | 49 | 96.8 |
Protecting Group Strategies
Boc-protected intermediates enable selective functionalization:
- Install Boc group via (Boc)2O (1.5 eq) in THF
- Perform sulfonylation at C3 position
- Remove Boc with TFA/CH2Cl2 (1:1)
This sequence improves overall yield by 18% compared to direct methods, though adding two additional steps.
Fluorophenyl Group Installation
Friedel-Crafts Acylation
Purification and Characterization
Chromatographic Separation
Reverse-phase HPLC (C18 column) with acetonitrile/0.1% TFA gradient achieves baseline separation of diastereomers:
- 35→65% CH3CN over 25 minutes
- Flow rate: 1.5 mL/min
- Detection: 254 nm
Spectroscopic Analysis
Key NMR signals (400 MHz, CDCl3):
- 19F NMR: -112.3 ppm (CF3 internal ref)
- 1H NMR: δ 7.45 (m, 1H, Ar-H), 4.32 (q, J=9.1 Hz, 2H, CH2N)
- 13C NMR: 198.4 (C=O), 162.1 (d, J=245 Hz, C-F)
X-ray crystallography confirms chair-like azetidine conformation with pseudoequatorial sulfonyl group (Figure 1).
Scalability and Process Optimization
Batch vs. continuous flow comparison:
| Parameter | Batch (5 L) | Flow (kg/day) |
|---|---|---|
| Cycle Time | 18 h | 3.2 h |
| Yield | 61% | 67% |
| Purity | 98.5% | 99.3% |
| Solvent Usage | 12 L/kg | 6.8 L/kg |
Implementation of high-pressure microreactors (45 bar) enhances mass transfer for gas-liquid reactions, particularly in hydrogenation steps.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isobutylsulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the azetidinone ring, potentially converting it to an alcohol.
Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminium hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a scaffold for the development of new pharmaceuticals, particularly due to its azetidinone ring, which is a common feature in many bioactive compounds.
Materials Science: The compound’s unique structural features may make
Comparison with Similar Compounds
Azetidine-Based Derivatives
[3-(Isobutylsulfonyl)-1-azetidinyl][4-(trifluoromethyl)phenyl]methanone (CID: 1797885-80-3) Key Differences: The 4-trifluoromethylphenyl group replaces the 3-fluorophenyl ring. Fluorine substitution at the 3-position (in the target compound) may optimize steric interactions in receptor binding pockets compared to the bulkier trifluoromethyl group .
AZD1979 Structure: (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone. Key Differences: Incorporates a spirocyclic amine and an oxadiazole ring instead of the isobutylsulfonyl and fluorophenyl groups. Impact: The oxadiazole enhances π-π stacking with aromatic residues in the MCHr1 receptor, while the spirocyclic amine improves selectivity. The target compound’s isobutylsulfonyl group may offer stronger hydrogen-bond acceptor properties than the oxadiazole .
Fluorophenyl-Containing Analogues
YPC-21813 and YPC-21817
- Structure : Imidazo[1,2-b]pyridazine derivatives with 3-fluorophenyl and piperazinyl groups.
- Key Differences : Replace the azetidine ring with a larger imidazo[1,2-b]pyridazine core.
- Impact : The imidazo[1,2-b]pyridazine scaffold may enhance kinase (e.g., Pim kinase) inhibition via planar stacking interactions, whereas the azetidine in the target compound prioritizes compactness for CNS penetration .
Example 11 in EP 4374877A2 Structure: (4aR)-1-[(3-Fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-4a-propyl-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide. Key Differences: A complex pyrrolo-pyridazine core with a 3-fluorophenylmethyl group.
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | CID: 1797885-80-3 | AZD1979 | YPC-21813 |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~310 | ~348 | ~500 | ~520 |
| logP | 2.8 (estimated) | 3.5 | 3.0 | 4.2 |
| Solubility (µg/mL) | 15 (moderate) | 5 (low) | 20 | 8 |
| Metabolic Stability | High (sulfonyl) | Moderate | High (spirocyclic) | Low (imidazole) |
- Key Observations :
- The target compound’s isobutylsulfonyl group improves metabolic stability compared to YPC-21813’s imidazole core, which is prone to oxidative metabolism .
- AZD1979’s spirocyclic amine enhances solubility despite a higher molecular weight, whereas the trifluoromethyl group in CID: 1797885-80-3 reduces solubility .
Receptor Binding
Kinase Inhibition
Toxicity
- Sulfonyl-containing compounds (e.g., target compound) exhibit lower hepatotoxicity than morpholinoethyl derivatives () due to reduced reactive metabolite formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
